molecular formula C8H16ClNO B2460109 5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride CAS No. 2551117-67-8

5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride

Cat. No.: B2460109
CAS No.: 2551117-67-8
M. Wt: 177.67
InChI Key: MRIRTBIPDRURFW-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is a spirocyclic amine, characterized by a unique spiro structure where a tetrahydrofuran ring is fused to a cyclopropane ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Structure: The spirocyclic structure can be synthesized through a [3+3] annulation reaction.

    Amination: The resulting spirocyclic intermediate is then subjected to amination to introduce the amine group at the desired position.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Utilization of batch reactors for the annulation and amination steps.

    Purification: Purification of the intermediate and final product through crystallization or chromatography.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced amine form.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation Products: Oxo derivatives with altered functional groups.

    Reduction Products: Reduced amine forms with increased hydrogen content.

    Substitution Products: Substituted amines with various functional groups attached to the nitrogen atom.

Scientific Research Applications

5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications, where its specific reactivity and interactions are leveraged.

Properties

IUPAC Name

5-oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-5-7-4-8(10-6-7)2-1-3-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIRTBIPDRURFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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